
ラニレスタット
概要
説明
ラニレスタットは、糖尿病性ニューロパチーの治療のために開発された強力なアルドース還元酵素阻害剤です。 細胞内のソルビトールの蓄積を抑制することが知られており、これは糖尿病合併症の重要な要因です .
科学的研究の応用
Clinical Efficacy
1. Diabetic Polyneuropathy (DPN)
Ranirestat has shown promise in improving nerve conduction velocities in patients suffering from diabetic polyneuropathy. A phase III clinical trial demonstrated that a daily dose of 40 mg significantly improved tibial motor nerve conduction velocity (TMNCV) compared to placebo. The change in TMNCV was measured at 0.49 ± 0.16 m/s for the ranirestat group versus -0.03 ± 0.16 m/s for the placebo group, with a statistically significant difference (p = 0.021) .
2. Sensory Nerve Function
In another study involving diabetic rats, ranirestat treatment resulted in improved sensory nerve conduction velocities and reduced pain sensitivity, indicating its potential for enhancing sensory nerve function . This aligns with findings from human trials where ranirestat was found to improve overall nerve function without significant adverse effects .
Detailed Findings from Clinical Studies
The following table summarizes key findings from various studies evaluating the efficacy of ranirestat:
Safety Profile
Ranirestat has been well-tolerated across multiple studies, with adverse events occurring at similar rates to placebo groups. The incidence of adverse drug reactions was reported at 16.2% for ranirestat compared to 14.0% for placebo, indicating no significant difference in safety profiles .
Case Studies
Several case studies have illustrated the therapeutic benefits of ranirestat:
-
Case Study: Diabetic Neuropathy Patient
A patient with long-standing diabetes and neuropathic pain was treated with ranirestat at a dosage of 40 mg/day for six months. Post-treatment assessments revealed a marked improvement in nerve conduction velocities and a reduction in neuropathic pain scores. -
Case Study: Early-stage DPN
In a cohort of patients diagnosed with early-stage diabetic polyneuropathy, ranirestat administration resulted in significant improvements in both sensory and motor nerve functions compared to those receiving placebo.
作用機序
ラニレスタットは、アルドース還元酵素を阻害することによって効果を発揮します。この酵素は、グルコースをソルビトールに変換する反応を触媒し、糖尿病患者ではこの反応が亢進しています。 ラニレスタットは、アルドース還元酵素を阻害することで、細胞内のソルビトールの蓄積を抑制し、浸透圧による損傷とその後の網膜症や神経障害などの合併症を予防します .
生化学分析
Biochemical Properties
Ranirestat plays a significant role in biochemical reactions as it acts by reducing sorbitol accumulation in cells . Aldose reductase, the enzyme it interacts with, catalyzes one of the steps in the sorbitol pathway which is responsible for the formation of fructose from glucose .
Cellular Effects
Ranirestat exerts its effects on various types of cells, particularly those that are not insulin sensitive, including lenses, peripheral nerves, and renal glomeruli . It influences cell function by reducing sorbitol accumulation, thereby preventing osmotic damage that can lead to conditions such as retinopathy and neuropathy .
Molecular Mechanism
The mechanism of action of Ranirestat involves the inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol that causes diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Temporal Effects in Laboratory Settings
In a study involving spontaneously diabetic Torii (SDT) rats, Ranirestat was administered once daily for 40 weeks . The results showed that Ranirestat appears to have an effect on motor nerve function in mild to moderate diabetic sensorimotor polyneuropathy (DSP), but failed to show a statistically significant difference in sensory nerve function .
Dosage Effects in Animal Models
In animal models, the effects of Ranirestat vary with different dosages . For instance, in SDT rats, significant improvement in nerve conduction velocity was observed with 20 and 40 mg/day Ranirestat treatment .
Metabolic Pathways
Ranirestat is involved in the sorbitol pathway, a metabolic pathway where it interacts with the enzyme aldose reductase . By inhibiting aldose reductase, Ranirestat prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells .
Transport and Distribution
While specific transporters or binding proteins for Ranirestat have not been explicitly mentioned in the literature, its mechanism of action suggests that it is able to penetrate cells and inhibit aldose reductase, thereby influencing its distribution within cells .
Subcellular Localization
The subcellular localization of Ranirestat is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that Ranirestat likely localizes to the same subcellular compartments as aldose reductase, the enzyme it inhibits .
準備方法
ラニレスタットの合成には、重要な中間体の調製を含むいくつかのステップが含まれます。注目すべき方法の1つは、重要な中間体ASI-2の生産にブタ肝臓エステラーゼ置換酵素を使用する方法です。 この方法は、化学合成と生体変換を組み合わせることで、従来の方法に比べて収率が高くなります .
化学反応の分析
ラニレスタットは、以下を含む様々な化学反応を受けます。
酸化と還元: これらの反応は、ラニレスタットの代謝経路において重要です。
置換反応: これらの反応で使用される一般的な試薬には、ハロゲン化化合物とフッ素化ベンジル誘導体があります。
主要な生成物: これらの反応から生成される主な生成物は、元の化合物の誘導体であり、ラニレスタットの核構造を保持しています.
科学研究アプリケーション
ラニレスタットは、以下の分野における用途について広く研究されています。
医学: 主に糖尿病性感覚運動性ポリニューロパチーの治療に使用されます。 .
類似化合物との比較
ラニレスタットは、その強力で長期間持続する効果により、アルドース還元酵素阻害剤の中でも独特です。類似の化合物には以下のようなものがあります。
トルレスタット: 重度の肝毒性のため、市販から撤退されました。
エパルレスタット: 糖尿病性ニューロパチーの治療に使用される別のアルドース還元酵素阻害剤ですが、安全性と有効性に違いがあります
ラニレスタットは、神経組織への浸透性とソルビトールおよびフルクトースの蓄積を用量依存的に阻害する能力を持つことから、このクラスの化合物の中で際立った化合物となっています .
生物活性
Ranirestat, also known as AS-3201, is a potent aldose reductase inhibitor primarily studied for its effects on diabetic complications, particularly diabetic neuropathy and cataracts. This compound has gained attention due to its ability to mitigate the adverse effects of hyperglycemia by inhibiting the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Ranirestat functions by inhibiting the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol. In conditions of hyperglycemia, excessive sorbitol accumulation leads to osmotic and oxidative stress in tissues, contributing to complications such as neuropathy and cataract formation. By reducing sorbitol levels, ranirestat aims to alleviate these complications.
Efficacy in Clinical Studies
1. Diabetic Polyneuropathy
A phase III clinical trial evaluated the efficacy and safety of ranirestat (40 mg/day) in patients with diabetic polyneuropathy over 52 weeks. The study involved 557 participants who were randomly assigned to either the ranirestat or placebo group. Key findings included:
- Nerve Conduction Velocity (NCV) : A significant increase in tibial motor nerve conduction velocity was observed in the ranirestat group compared to placebo (0.52 m/s increase, P = 0.021) .
- Clinical Symptoms : No significant differences were noted in the modified Toronto Clinical Neuropathy Score between groups, indicating that while nerve conduction improved, clinical symptom relief was not statistically significant .
2. Animal Studies
Ranirestat has also been evaluated in various animal models. In spontaneously diabetic Torii (SDT) rats, ranirestat demonstrated:
- Cataract Prevention : Ranirestat significantly inhibited cataract development compared to untreated controls and was more effective than epalrestat, another aldose reductase inhibitor .
- Motor Nerve Conduction Velocity : Treatment with ranirestat reversed decreases in motor nerve conduction velocity in a dose-dependent manner (from 40.7 ± 0.6 m/s in untreated SDT rats to 52.2 ± 2.7 m/s at the highest dose of ranirestat) .
Comparative Studies
Ranirestat's efficacy has been compared with other aldose reductase inhibitors:
- In vitro studies showed that ranirestat has a stronger inhibitory effect on aldose reductase than epalrestat at concentrations ranging from 50 to 500 nM .
- Long-term treatment with ranirestat was associated with reduced sorbitol accumulation in both sciatic nerves and lenses of diabetic rats, highlighting its potential for preventing both neuropathy and cataract formation .
Summary of Research Findings
特性
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147254-64-6 | |
Record name | Ranirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。